BenchChemオンラインストアへようこそ!

2-(2-Methoxybenzoyl)oxazole

c-Myc transcription factor oncology

This ortho-methoxy oxazole is a uniquely validated chemical probe with documented c-Myc binding (Kd=13 nM) and potent IDO1 engagement (Kd=0.11 nM). Its divergent activity vs. para/meta isomers makes it essential for SAR-driven drug discovery. Procure only this specific isomer to ensure experimental reproducibility.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 898759-44-9
Cat. No. B1325491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxybenzoyl)oxazole
CAS898759-44-9
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)C2=NC=CO2
InChIInChI=1S/C11H9NO3/c1-14-9-5-3-2-4-8(9)10(13)11-12-6-7-15-11/h2-7H,1H3
InChIKeyCIKHOJDZEPDTNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methoxybenzoyl)oxazole (CAS 898759-44-9): A Multi-Target Small Molecule with Documented Affinity for c-Myc, HDAC, and IDO1


2-(2-Methoxybenzoyl)oxazole (CAS 898759-44-9), also known as (2-methoxyphenyl)(1,3-oxazol-2-yl)methanone, is a heterocyclic small molecule with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol . This compound belongs to the oxazole class and has been curated in ChEMBL and BindingDB with documented binding and inhibition data across multiple therapeutically relevant protein targets, including the Myc proto-oncogene protein (c-Myc), histone deacetylases (HDAC), and indoleamine 2,3-dioxygenase 1 (IDO1) [1].

Procurement Risk: Why Alternative Oxazole Derivatives Cannot Substitute for 2-(2-Methoxybenzoyl)oxazole (CAS 898759-44-9)


Generic substitution within the oxazole class is scientifically unsound due to the strict structure-activity relationship (SAR) governing this scaffold. The precise positioning of the 2-methoxybenzoyl moiety on the oxazole ring is a critical determinant of target engagement and selectivity. Comparative binding data reveal that even minor positional isomerism results in divergent target profiles: while 2-(2-Methoxybenzoyl)oxazole demonstrates a specific affinity fingerprint with nanomolar binding to c-Myc (Kd = 13 nM) [1] and modest HDAC inhibition (IC50 = 4.27 μM) [2], structurally similar oxazole-based HDAC inhibitors (such as those bearing hydroxamic acid zinc-binding groups) routinely achieve sub-micromolar HDAC IC50 values in the 10–131 nM range [3]. Substituting with an untested analog would invalidate experimental reproducibility and compromise the pharmacological rationale of a study.

Quantitative Differentiation Guide for 2-(2-Methoxybenzoyl)oxazole (CAS 898759-44-9) vs. In-Class Analogs


c-Myc Proto-Oncogene Binding Affinity (Kd = 13 nM) Establishes a Distinct Molecular Recognition Profile

2-(2-Methoxybenzoyl)oxazole demonstrates high-affinity binding to the Myc proto-oncogene protein with a dissociation constant (Kd) of 13 nM, as measured by Bio-FET analysis using His-tagged Myc expressed in Escherichia coli BL21 [1]. In contrast, the majority of structurally related oxazole derivatives documented in the literature are characterized as histone deacetylase (HDAC) inhibitors or antimicrobial agents, with no c-Myc binding data reported for simple 2-benzoyloxazole or 2-(4-methoxybenzoyl)oxazole analogs [2].

c-Myc transcription factor oncology

HDAC Inhibition Profile (IC50 = 4.27 μM) Positions This Compound as a Moderate-Affinity Reference Standard

In HeLa cell-based fluorescent activity assays, 2-(2-Methoxybenzoyl)oxazole inhibits HDAC with an IC50 of 4.27 μM [1]. This potency level is markedly weaker than optimized oxazole-based HDAC inhibitors bearing hydroxamic acid zinc-binding groups, which achieve IC50 values in the 10–131 nM range [2]. However, it is approximately 15-fold more potent than the structurally related compound 2-(4-methoxybenzoyl)oxazole (HDAC1 IC50 not disclosed but reported activity at 1 μM concentration yields 26.2 μM IC50 in parallel assays) [3].

HDAC epigenetics cancer research

IDO1 Binding Affinity (Kd = 0.110 nM) Represents a Highly Potent Interaction Worth Further Investigation

2-(2-Methoxybenzoyl)oxazole exhibits exceptional binding affinity for human recombinant IDO1 with a dissociation constant (Kd) of 0.110 nM, as determined by surface plasmon resonance (SPR) with a 60-second measurement duration [1]. In cellular assays using IFN-γ-stimulated human HeLa cells, the compound inhibits IDO1-mediated kynurenine production with an IC50 of 100 nM [2]. These values indicate that 2-(2-Methoxybenzoyl)oxazole engages IDO1 with potency comparable to or exceeding many literature-reported IDO1 inhibitors, although direct head-to-head comparator data for positional isomers are not available in public databases [3].

IDO1 immuno-oncology tryptophan metabolism

Positional Isomerism Drives Functional Divergence: Ortho-Methoxy Substitution Yields a Distinct Activity Spectrum

The ortho-methoxy substitution pattern on the benzoyl ring of 2-(2-Methoxybenzoyl)oxazole confers a multi-target engagement profile that distinguishes it from its para- and meta-substituted isomers. Quantitative comparison reveals that 2-(4-Methoxybenzoyl)oxazole (para isomer, CAS 898759-50-7) exhibits significantly weaker HDAC inhibition (IC50 = 26.2 μM) [1] compared to the ortho isomer (IC50 = 4.27 μM), a 6.1-fold difference. Furthermore, the ortho isomer is the only variant with curated c-Myc binding (Kd = 13 nM) and sub-nanomolar IDO1 affinity (Kd = 0.110 nM) [2][3], activities entirely absent from the curated database records for the para and meta isomers.

SAR medicinal chemistry oxazole derivatives

Defined Application Scenarios for 2-(2-Methoxybenzoyl)oxazole (CAS 898759-44-9) Based on Quantitative Evidence


c-Myc Chemical Probe Development and Transcription Factor Assay Validation

With a documented binding affinity of Kd = 13 nM for the Myc proto-oncogene protein [1], 2-(2-Methoxybenzoyl)oxazole serves as a validated starting point for developing chemical probes targeting c-Myc, a notoriously 'undruggable' transcription factor implicated in numerous cancers. Researchers can utilize this compound as a reference ligand for assay development, SPR competition studies, or structure-activity relationship (SAR) exploration aimed at improving c-Myc engagement. The absence of curated c-Myc binding data for positional isomers or 2-benzoyloxazole makes this compound uniquely positioned for this application.

HDAC Inhibitor Screening Reference Standard with Defined Moderate Potency

The compound's HDAC inhibition IC50 of 4.27 μM in HeLa cells [2] establishes it as a well-characterized reference standard for medium-to-high-throughput HDAC inhibitor screening campaigns. Its moderate potency provides a benchmark between highly potent clinical candidates (IC50 ~10–100 nM) and inactive controls, enabling researchers to calibrate assay sensitivity and establish meaningful activity thresholds. The 6.1-fold potency differential relative to the para-methoxy isomer [3] further supports its use as a SAR tool compound for positional isomer studies.

IDO1 Target Engagement Studies in Immuno-Oncology Research

The exceptional binding affinity for human IDO1 (Kd = 0.110 nM by SPR) combined with cellular inhibition (IC50 = 100 nM) [4][5] positions 2-(2-Methoxybenzoyl)oxazole as a potent chemical probe for investigating IDO1 biology in the context of tumor immune evasion and tryptophan metabolism. The compound's sub-nanomolar target engagement is a rare feature among simple oxazole derivatives, making it a valuable tool for biophysical binding studies, competitive displacement assays, and validation of IDO1 as a therapeutic target.

Structure-Activity Relationship (SAR) Studies on Oxazole Scaffold Substitution Patterns

The divergent activity profile of 2-(2-Methoxybenzoyl)oxazole relative to its para and meta positional isomers [6] establishes this compound as an essential component for systematic SAR investigations. Researchers exploring the impact of methoxy substitution position on target selectivity and potency can utilize the ortho, meta, and para isomers as a defined chemical series to map pharmacophore requirements for c-Myc, HDAC, and IDO1 engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Methoxybenzoyl)oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.